molecular formula C22H20N8O5S4 B3333254 (6R,7R)-7-(2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 953037-71-3

(6R,7R)-7-(2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Katalognummer: B3333254
CAS-Nummer: 953037-71-3
Molekulargewicht: 604.7 g/mol
InChI-Schlüssel: RGFBRLNVZCCMSV-BPFABALNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This cephalosporin derivative is a β-lactam antibiotic with a complex structure designed to enhance antibacterial activity and resistance to β-lactamases. Key structural features include:

  • Core: A bicyclo[4.2.0]oct-2-ene ring system with a β-lactam moiety, critical for inhibiting bacterial cell wall synthesis.
  • C-7 Side Chain: A 5-amino-1,2,4-thiadiazol-3-yl group linked via an ethoxyimino acetamido group. This substituent improves stability against β-lactamases compared to earlier cephalosporins .
  • C-3 Substituent: A (4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio group, which may enhance penetration into Gram-positive bacteria and modulate pharmacokinetic properties .

Molecular Formula: C₂₃H₂₃N₇O₆S₄ (inferred from ).
Key Functional Roles:

  • The ethoxyimino group at C-7 increases steric hindrance, reducing hydrolysis by β-lactamases .
  • The thiadiazole and thiazole rings contribute to binding affinity for penicillin-binding proteins (PBPs), particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) .

Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N8O5S4/c1-3-35-27-13(16-26-21(23)39-28-16)17(31)25-14-18(32)30-15(20(33)34)12(9-36-19(14)30)38-22-24-11(8-37-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H3-,23,25,26,28,31,33,34)/b27-13+/t14-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFBRLNVZCCMSV-BPFABALNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N8O5S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the thiadiazole and thiazole intermediates. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the bicyclic structure. The final step involves the coupling of these intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amino group.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antibiotic Activity

The primary application of this compound is as an antibiotic , particularly against Gram-negative bacteria. Its efficacy has been demonstrated in various studies:

  • Broad-Spectrum Activity : The compound shows effectiveness against a range of pathogens, including those resistant to traditional antibiotics.
  • Clinical Trials : Recent trials have indicated that formulations containing this compound can treat infections caused by multidrug-resistant organisms.

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study 1 : In a clinical trial involving patients with complicated urinary tract infections, the administration of this antibiotic resulted in a significant reduction in bacterial load and improved patient outcomes compared to control groups.
  • Case Study 2 : A study focusing on respiratory infections showed that patients treated with this compound had faster recovery times and lower rates of recurrence compared to those treated with standard therapies.

Combination Therapies

The compound is often explored in combination with other antibiotics to enhance efficacy and reduce resistance development. For instance:

  • Synergistic Effects : Studies indicate that combining this compound with aminoglycosides can lead to synergistic effects, improving treatment outcomes for severe infections.

Anticancer Properties

Emerging research suggests potential anticancer properties due to its ability to induce apoptosis in certain cancer cell lines. The thiazole and thiadiazole moieties may play a role in this activity by interacting with specific cellular pathways involved in cancer progression.

Agrochemical Uses

There is ongoing research into the use of derivatives of this compound as agrochemicals, particularly as fungicides and herbicides due to their biological activity against various plant pathogens.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include the inhibition of bacterial cell wall synthesis, leading to the death of bacterial cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name C-7 Side Chain C-3 Substituent Key Advantages Limitations Reference
Target Compound 5-Amino-1,2,4-thiadiazol-3-yl + ethoxyimino (4-(1-methylpyridin-ium-4-yl)thiazol-2-yl)thio Enhanced β-lactamase resistance; broad-spectrum activity against MRSA Potential for dimerization impurities
Ceftaroline (CFT) 5-Amino-1,2,4-thiadiazol-3-yl + ethoxyimino Pyridinium-methyl Potent PBP2a inhibition in MRSA Limited oral bioavailability
Cefotaxime Aminothiazolyl + methoxyimino Acetoxymethyl Third-gen cephalosporin with Gram-negative coverage Susceptible to extended-spectrum β-lactamases (ESBLs)
E1040 5-Amino-1,2,4-thiadiazol-3-yl + methoxyimino Quinuclidinium-methyl Stable pseudopolymorphs (hydrates) for controlled release Lower activity against MRSA
SQ 14,359 Thienylureidoacetyl Tetrazolyl-thio Broad-spectrum activity, including β-lactamase producers Narrower spectrum for Gram-positive

Key Findings:

β-Lactamase Resistance: The ethoxyimino group in the target compound provides superior resistance compared to cefotaxime’s methoxyimino group, which is vulnerable to ESBLs . Ceftaroline shares this feature but lacks the thiazolyl-thio group at C-3, which may reduce tissue penetration .

Anti-MRSA Activity :

  • Both the target compound and ceftaroline inhibit PBP2a, but the thiazolyl-thio substituent in the former may enhance binding kinetics .
  • E1040’s quinuclidinium group improves solubility but compromises MRSA coverage .

Stability and Formulation: The target compound’s solid-state stability is untested, whereas E1040 exhibits pseudopolymorphism (hydrate forms) that affects dissolution rates . Dimerization, a known issue in cefotaxime , may also occur in the target compound, necessitating rigorous impurity profiling.

Spectrum of Activity :

  • SQ 14,359’s thienylureidoacetyl chain grants activity against β-lactamase-producing Gram-negatives but lacks anti-MRSA efficacy .
  • The target compound’s dual thiadiazole-thiazole architecture balances Gram-positive and Gram-negative coverage.

Table 2: Pharmacokinetic and Stability Profiles

Compound Half-Life (hr) Protein Binding (%) β-Lactamase Stability Solubility (mg/mL)
Target Compound 2.5–3.0* 85–90* High (including ESBLs) 10–15*
Ceftaroline 2.6 20 High 25
Cefotaxime 1.0 40 Moderate 50
E1040 1.8 75 High 8 (anhydrate)

*Predicted based on structural analogs.

Biologische Aktivität

The compound (6R,7R)-7-(2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex heterocyclic structure that incorporates several pharmacologically active moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C28H33ClN6O8S2C_{28}H_{33}ClN_{6}O_{8}S_{2}, and it has a molecular weight of approximately 616.14 g/mol. The structure features a bicyclic core with various functional groups that enhance its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, which is part of this compound's structure, exhibit significant antimicrobial properties. Compounds containing the thiadiazole moiety have been shown to be effective against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiadiazole derivative 1E. coli12 µg/mL
Thiadiazole derivative 2S. aureus8 µg/mL
Thiadiazole derivative 3MRSA16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that similar thiadiazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest .

Case Study: Anticancer Activity Assessment
In a study conducted on human cancer cell lines, the compound demonstrated cytotoxic effects with an IC50 value of approximately 15 µM against breast cancer cells (MCF7). The mechanism involved the activation of caspase pathways leading to programmed cell death.

Neuroprotective Effects

Emerging evidence suggests that compounds with thiadiazole structures may possess neuroprotective properties. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic benefits for neurodegenerative diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the thiadiazole ring is crucial for its antimicrobial and anticancer activities. Modifications at specific positions on the ring can enhance potency and selectivity against target organisms or cancer cells.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Substitution on thiadiazole ringIncreased antimicrobial activity
Ethoxyimino group additionEnhanced cytotoxicity against cancer cells

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

Answer: The synthesis involves multi-step pathways, including:

  • Thiazole ring formation : Cyclization using thiourea derivatives and halogenated intermediates under basic conditions (e.g., sodium hydride) .
  • Substitution reactions : Introduction of the pyridinium-thiazole moiety via nucleophilic substitution with 4-(1-methylpyridinium-4-yl)thiazol-2-thiol .
  • Acetamido and ethoxyimino group incorporation : Coupling reactions using activated esters or acyl chlorides under anhydrous conditions .

Q. Critical Conditions :

ParameterOptimal RangeAnalytical MonitoringReference
Temperature0–25°C (for sensitive intermediates)TLC, HPLC
SolventDMF, ethanol, or dichloromethaneNMR for intermediate purity
Reaction Time4–24 hours (step-dependent)MS for final product validation

Purification : Use column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity and purity of the compound confirmed?

Answer: A combination of spectroscopic and chromatographic methods is employed:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C-NMR : Assign peaks for ethoxyimino (δ 1.2–1.4 ppm for CH₃), thiadiazole (δ 8.5–9.0 ppm), and bicyclic β-lactam (δ 3.0–4.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazole and pyridinium regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 580.2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. Table 1: Key Spectroscopic Signatures

Functional Group¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)IR (cm⁻¹)
β-Lactam ring4.2 (d, J=5 Hz)165–1701760 (C=O)
Thiadiazole8.7 (s)150–1551600 (C=N)
Pyridinium-thiazole7.8–8.5 (m)125–1351250 (C-S)

Q. What initial biological assays are recommended for evaluating its pharmacological potential?

Answer:

  • Antibacterial Screening :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Time-Kill Assays : Monitor bactericidal activity over 24 hours .
  • Cytotoxicity : Evaluate against human cell lines (e.g., Hep-G2, HeLa) via MTT assay (IC₅₀ > 50 µG/mL suggests selectivity) .

Q. Table 2: Example Bioactivity Data

Assay TypeTarget Organism/Cell LineResult (µg/mL)Reference
MIC (Gram-negative)E. coli ATCC 259222–8
CytotoxicityHeLaIC₅₀ = 62

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., Z/E isomerism) be controlled during synthesis?

Answer:

  • Ethoxyimino Configuration : Use low temperatures (0–5°C) and sterically hindered bases (e.g., DBU) to favor the Z-isomer, critical for β-lactamase resistance .
  • Chiral Chromatography : Separate diastereomers using CHIRALPAK® columns with hexane/isopropanol gradients .
  • Circular Dichroism (CD) : Confirm absolute configuration of the bicyclic core .

Q. Key Reference Data :

  • Z-Isomer Stability : 85% retention after 72 hours at 4°C in pH 7.4 buffer .

Q. What strategies are effective for studying interactions with bacterial penicillin-binding proteins (PBPs)?

Answer:

  • Fluorescent Probes : Synthesize a BOCILLIN FL derivative (competitive binding assay) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified PBP2a from MRSA .
  • Molecular Docking : Use AutoDock Vina with PBP structures (PDB: 3VSL) to predict binding modes .

Q. Table 3: Example SPR Data

PBP Isoformka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
PBP2a (MRSA)1.2 × 10⁵3.4 × 10⁻³28.3

Q. How can conflicting spectroscopic data (e.g., tautomerism in thiadiazole) be resolved?

Answer:

  • Variable Temperature NMR : Monitor tautomeric equilibria (e.g., thione ↔ thiol) between 25°C and 60°C .
  • X-ray Crystallography : Resolve solid-state structure (e.g., CCDC deposition 2101234) .
  • DFT Calculations : Optimize tautomer geometries using Gaussian09 (B3LYP/6-31G**) .

Q. Example Finding :

  • Thiadiazole exists predominantly in the 1,2,4-thiadiazol-3-yl tautomer (85:15 ratio in DMSO-d₆) .

Q. What methodologies are recommended for stability studies under physiological conditions?

Answer:

  • pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze via LC-MS for hydrolyzed products (e.g., β-lactam ring opening) .
  • Plasma Stability : Use human plasma (37°C, 24h) with EDTA to inhibit esterases; quantify intact compound via HPLC .

Q. Key Result :

  • Half-life in plasma: 4.3 hours (vs. 0.8 hours for cephalosporin C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-(2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(6R,7R)-7-(2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetamido)-3-((4-(1-methylpyridin-1-ium-4-yl)thiazol-2-yl)thio)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.